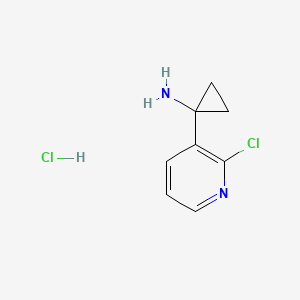
3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound belonging to the biphenyl family This compound is characterized by a biphenyl core with a fluorine atom at the 3’ position, a methoxy group at the 5 position, and a carboxaldehyde group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 3’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5 position through nucleophilic substitution reactions using methanol and a suitable base.
Formylation: The formyl group is introduced at the 2 position using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism by which 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde
Comparison:
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde: Similar in structure but with the methoxy group at the 4 position, which can lead to different reactivity and properties.
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde: The presence of a methyl group instead of a methoxy group can affect the compound’s electronic properties and reactivity.
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde: The chlorine atom can impart different chemical properties compared to fluorine, such as reactivity towards nucleophiles.
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde stands out due to the unique combination of substituents, which confer specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H11FO2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-13-6-5-11(9-16)14(8-13)10-3-2-4-12(15)7-10/h2-9H,1H3 |
InChI-Schlüssel |
CIGRTTWOVXOCKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


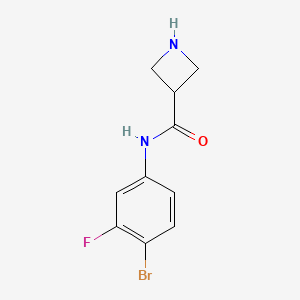
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)
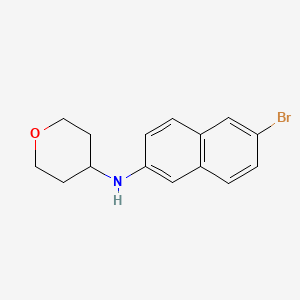
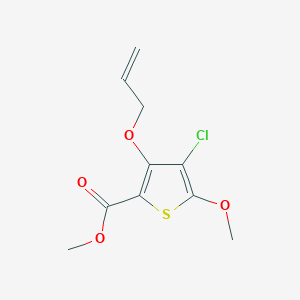

![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)
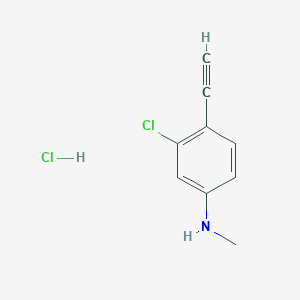


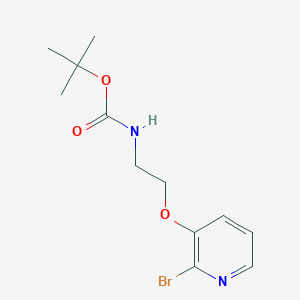
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)

